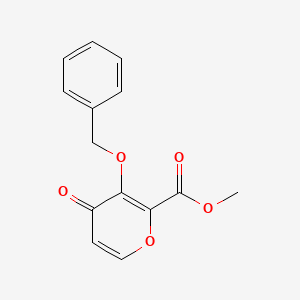

3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate is an organic compound belonging to the class of pyran derivatives It features a benzyloxy group attached to the pyran ring, which is a six-membered heterocyclic structure containing one oxygen atom

Applications De Recherche Scientifique

Synthesis of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

The synthesis of this compound typically involves several chemical reactions that utilize readily available starting materials. A notable method includes the use of furfuryl alcohol as a precursor, which is subjected to a series of rearrangements and oxidation steps. The process is characterized by:

- Starting Material : Furfuryl alcohol.

- Catalysts : Sodium acetate or potassium acetate.

- Reaction Conditions : Mild conditions that enhance yield and purity while minimizing environmental impact .

This synthetic route is advantageous due to its cost-effectiveness and the avoidance of heavy metals, aligning with contemporary environmental standards.

Medicinal Chemistry Applications

Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural framework is integral to several marketed drugs and drug candidates, including:

- Baloxavir marboxil (an antiviral agent).

- Dulutevir (used for HIV treatment).

- Other intermediates for drugs targeting various conditions such as cancer, viral infections, and metabolic disorders .

Table 1: Drug Candidates Containing Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

| Drug Name | Indication | Status |

|---|---|---|

| Baloxavir marboxil | Influenza | Approved |

| Dulutevir | HIV | Approved |

| Momelotinib | Cancer | Clinical Trial |

| Pirtobrutinib | Cancer | Approved |

Research has demonstrated that derivatives of methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate exhibit significant biological activity. These compounds have been evaluated for their potential:

- Antiviral properties : Particularly against influenza viruses.

- Anticancer activity : Showing promise in inhibiting tumor growth through various mechanisms .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in drug formulations. For instance:

- Antiviral Activity Study : A study demonstrated that derivatives of methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate exhibited potent antiviral effects against influenza virus strains, suggesting its utility in developing new antiviral therapies .

- Cancer Research : Research focusing on the structural modifications of this compound has led to the discovery of new anticancer agents that target specific pathways involved in tumorigenesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzyl alcohol with a pyranone derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the recovery and recycling of solvents and catalysts are implemented to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyran ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- Methyl 3-(methoxy)-4-oxo-4H-pyran-2-carboxylate

- Methyl 3-(phenoxy)-4-oxo-4H-pyran-2-carboxylate

- Methyl 3-(benzyloxy)-4-hydroxy-4H-pyran-2-carboxylate

Uniqueness: Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable scaffold for drug design and development.

Activité Biologique

Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate (CAS No. 1332855-89-6) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive review of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H12O5

- Molecular Weight : 260.25 g/mol

- Purity : >98%

- Appearance : Off-white solid

The compound features a pyran ring with a benzyloxy substituent and a carboxylate group, which are critical for its biological interactions.

Antimicrobial Properties

Research has indicated that Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including:

- Aeromonas aerogenes

- Micrococcus pyogenes var. aureus

- Salmonella typhosa

The minimum inhibitory concentration (MIC) values ranged from 0.02% to 0.07%, suggesting strong potential as an antimicrobial agent .

| Bacterial Strain | MIC (% w/v) |

|---|---|

| Aeromonas aerogenes | 0.02 |

| Micrococcus pyogenes var. aureus | 0.05 |

| Salmonella typhosa | 0.07 |

Anticancer Activity

Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate has been explored for its anticancer properties, particularly as a lead compound in the development of new pharmaceuticals targeting cancer cells. Its mechanism of action may involve the modulation of enzyme activities through interactions with specific molecular targets, such as receptors and enzymes involved in cancer progression .

The biological activity of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate is attributed to its structural features:

- Hydrophobic Interactions : The benzyloxy group facilitates hydrophobic interactions with lipid membranes or protein binding sites.

- Hydrogen Bonding : The carboxylate group can participate in hydrogen bonding, enhancing binding affinity to biological targets.

- π-π Stacking : The pyran ring's aromatic nature allows for π-π stacking interactions with aromatic residues in proteins, potentially affecting their function .

Study on Antimicrobial Efficacy

In a comparative study, various derivatives of pyran compounds were synthesized and evaluated for their antimicrobial properties. Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate was among the most effective, showcasing potential for further development into therapeutic agents against resistant bacterial strains .

Synthesis and Optimization

The synthesis of Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate involves several steps, including rearrangement and oxidation processes. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce costs while maintaining environmental safety standards .

Propriétés

IUPAC Name |

methyl 4-oxo-3-phenylmethoxypyran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-17-14(16)13-12(11(15)7-8-18-13)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZICFZRRUCCCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)C=CO1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.